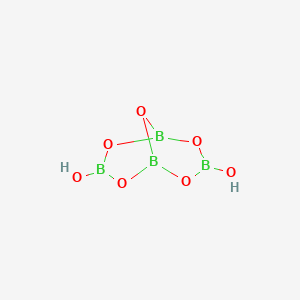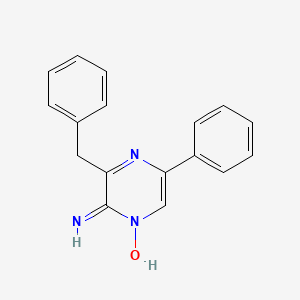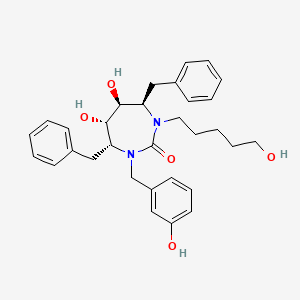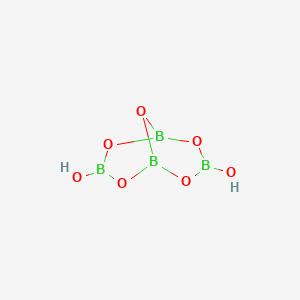
Tetraboric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}_3 \rightarrow \text{H}_2\text{B}_4\text{O}_7 + 5 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the controlled dehydration of boric acid. This process is carried out in a high-temperature furnace where orthoboric acid is heated to the required temperature to produce this compound and water as a by-product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraboric acid undergoes various chemical reactions, including:
Dehydration: Heating this compound further can lead to the formation of boron trioxide (B₂O₃).
Hydrolysis: In the presence of water, this compound can revert to boric acid.
Complexation: this compound can form complexes with various metal ions.
Common Reagents and Conditions:
Dehydration: Requires high temperatures (above 170°C) to convert orthoboric acid to this compound.
Hydrolysis: Occurs readily in the presence of water at room temperature.
Complexation: Involves metal ions and can occur under various conditions depending on the specific metal ion involved.
Major Products:
Dehydration: Produces boron trioxide (B₂O₃).
Hydrolysis: Produces boric acid (B(OH)₃).
Complexation: Produces metal-tetraborate complexes.
Applications De Recherche Scientifique
Tetraboric acid has a wide range of applications in scientific research, including:
Biology: Employed in the study of boron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy.
Mécanisme D'action
The mechanism by which tetraboric acid exerts its effects involves its ability to form complexes with various metal ions and its role as a source of boron. In biological systems, boron is essential for cell wall structure and function in plants and has potential therapeutic applications in humans . The molecular targets and pathways involved include boron transporters and enzymes that utilize boron as a cofactor.
Comparaison Avec Des Composés Similaires
Orthoboric Acid (B(OH)₃): The most common form of boric acid, used widely in various applications.
Metaboric Acid (HBO₂): Another form of boric acid, produced by the dehydration of orthoboric acid at lower temperatures.
Boron Trioxide (B₂O₃): Formed by the complete dehydration of boric acid and used in the production of borosilicate glass.
Uniqueness of Tetraboric Acid: this compound is unique due to its specific structure and properties, which allow it to form the tetraborate anion [B₄O₇]²⁻. This anion is essential in various industrial and scientific applications, particularly in the production of borosilicate glass and as a flux in metallurgy .
Propriétés
Numéro CAS |
1103572-34-4 |
|---|---|
Formule moléculaire |
B4H2O7 |
Poids moléculaire |
157.3 g/mol |
Nom IUPAC |
3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |
Clé InChI |
XDVOLDOITVSJGL-UHFFFAOYSA-N |
SMILES canonique |
B1(OB2OB(OB(O1)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


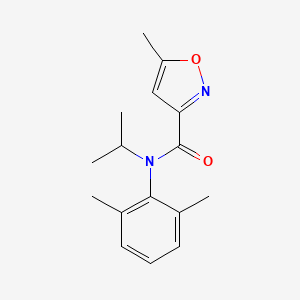
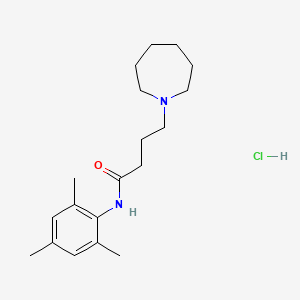
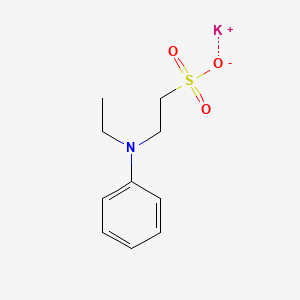
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
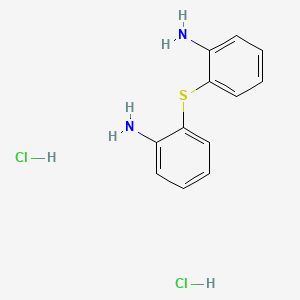

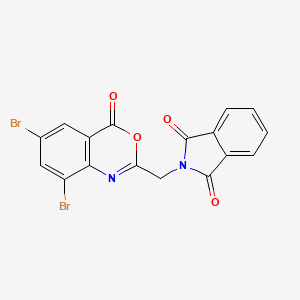

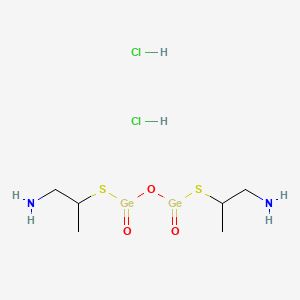
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
